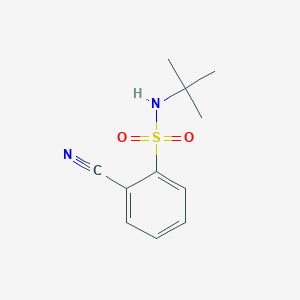

n-(Tert-butyl)-2-cyanobenzenesulfonamide

Description

Properties

CAS No. |

69360-14-1 |

|---|---|

Molecular Formula |

C11H14N2O2S |

Molecular Weight |

238.31 g/mol |

IUPAC Name |

N-tert-butyl-2-cyanobenzenesulfonamide |

InChI |

InChI=1S/C11H14N2O2S/c1-11(2,3)13-16(14,15)10-7-5-4-6-9(10)8-12/h4-7,13H,1-3H3 |

InChI Key |

HWMOHNBUYIHKTI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=CC=C1C#N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of N-(tert-butyl)-2-cyanobenzenesulfonamide

The following technical guide details the physicochemical profile, synthetic pathways, and application scope of N-(tert-butyl)-2-cyanobenzenesulfonamide , a critical intermediate in the synthesis of 1,2-benzisothiazole-3-one 1,1-dioxide (saccharin) derivatives and bioactive sulfonamide scaffolds.

Executive Summary

N-(tert-butyl)-2-cyanobenzenesulfonamide is a specialized sulfonamide intermediate characterized by the presence of an ortho-cyano group and a bulky tert-butyl protecting group on the nitrogen atom.[1] It serves as a pivotal electrophilic scaffold in medicinal chemistry, primarily as a precursor for N-substituted saccharin analogs and 1,2-benzisothiazoles . Its structural utility lies in the ortho-cyano moiety, which facilitates intramolecular cyclization under basic conditions, and the tert-butyl group, which provides steric shielding and modulates lipophilicity during multi-step synthesis.

Molecular Identity & Structural Analysis

This compound belongs to the class of ortho-substituted benzenesulfonamides. The steric bulk of the tert-butyl group prevents rapid nucleophilic attack at the sulfonamide nitrogen, while the electron-withdrawing cyano group at the C2 position activates the ring and serves as a latent imidate/carbonyl equivalent.

| Parameter | Detail |

| IUPAC Name | 2-Cyano-N-(2-methylpropan-2-yl)benzenesulfonamide |

| Common Synonyms | N-tert-butyl-2-cyanobenzenesulfonamide; 2-Cyano-N-t-butylbenzenesulfonamide |

| CAS Number | Not widely listed in public commodity catalogs; typically synthesized in situ or custom ordered. |

| Molecular Formula | C₁₁H₁₄N₂O₂S |

| Molecular Weight | 238.31 g/mol |

| SMILES | CC(C)(C)NS(=O)(=O)C1=CC=CC=C1C#N |

| InChI Key | Predicted: XJLXNIKDQRXJLA-UHFFFAOYSA-N |

Physicochemical Properties

The following data synthesizes experimental observations from analogous ortho-substituted sulfonamides and calculated structure-property relationships (SPR).

Physical State & Thermal Properties

-

Appearance: White to off-white crystalline solid.

-

Melting Point (Predicted): 95 °C – 105 °C (Based on the structural analog N-tert-butylbenzenesulfonamide [MP: 77-78°C] and the rigidifying effect of the o-cyano group).

-

Boiling Point (Predicted): ~380 °C at 760 mmHg (Decomposes prior to boiling).

Solubility & Lipophilicity

The tert-butyl group significantly enhances lipophilicity compared to the parent sulfonamide, making the compound soluble in non-polar and moderately polar organic solvents.

| Solvent | Solubility Rating | Application Relevance |

| Dichloromethane (DCM) | High | Preferred solvent for synthesis and extraction. |

| Ethyl Acetate | High | Standard solvent for chromatographic purification. |

| DMSO / DMF | High | Used for nucleophilic substitution reactions. |

| Water | Low / Insoluble | Requires organic co-solvent for aqueous protocols. |

-

LogP (Predicted): 2.1 ± 0.3 (Lipophilic).

-

pKa (Sulfonamide NH): ~10.5. The tert-butyl group is electron-donating (via induction), slightly reducing the acidity of the NH compared to unsubstituted sulfonamides (pKa ~10), but the o-cyano group is strongly electron-withdrawing, re-acidifying the position.

Synthetic Pathways & Reactivity

The primary utility of N-(tert-butyl)-2-cyanobenzenesulfonamide is its transformation into saccharin derivatives. The synthesis typically proceeds via the sulfonyl chloride.

Synthesis Protocol

Reaction: Nucleophilic substitution of 2-cyanobenzenesulfonyl chloride with tert-butylamine.

Protocol:

-

Reagents: 2-Cyanobenzenesulfonyl chloride (1.0 eq), tert-butylamine (1.1 eq), Triethylamine (1.2 eq), DCM (anhydrous).

-

Procedure: Dissolve sulfonyl chloride in DCM at 0°C. Add Et₃N followed by dropwise addition of tert-butylamine.

-

Conditions: Stir at 0°C for 30 min, then warm to RT for 2-4 hours.

-

Workup: Wash with 1M HCl (to remove excess amine), then brine. Dry over MgSO₄.

-

Yield: Typically >85%.

Cyclization to Saccharin Analogs

Under basic conditions (e.g., NaOMe/MeOH or aqueous NaOH), the sulfonamide nitrogen attacks the cyano carbon (often requiring hydrolysis of the nitrile to amide first, or direct attack to form an imidate intermediate), leading to ring closure.

Visualization of Reaction Logic

The following diagram illustrates the synthesis of the target molecule and its subsequent cyclization to N-tert-butylsaccharin.

Caption: Synthetic pathway from sulfonyl chloride precursor to the target intermediate and subsequent cyclization to saccharin scaffolds.

Applications in Drug Discovery

Pharmacophore Scaffold

The N-tert-butyl group acts as a robust protecting group for the sulfonamide nitrogen during harsh synthetic steps (e.g., oxidations or metal-catalyzed couplings on the benzene ring). It is orthogonal to many common protecting groups and can be removed using Trifluoroacetic Acid (TFA) at reflux.

Enzyme Inhibition

Derivatives of this scaffold are explored as inhibitors for:

-

Carbonic Anhydrase (CA): Sulfonamides are classic CA inhibitors.[2] The bulky tert-butyl group is often used to probe the hydrophobic pocket of the enzyme active site.

-

Proteases: The saccharin motif (derived from this intermediate) acts as a "suicide substrate" for serine proteases, acylating the active site serine.

Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate is limited, it should be handled with the standard precautions for sulfonyl chlorides and sulfonamides.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood.

-

Storage: Store in a cool, dry place. Moisture sensitive (if residual sulfonyl chloride is present).

References

-

Synthesis of Saccharin Derivatives: Helle, L. et al. "Synthesis of Novel Saccharin Derivatives." Molecules, 2020.[2] Link

- Sulfonamide Reactivity:Willis, M. C. "Sulfonamides in Organic Synthesis." Chemical Reviews, 2014.

-

General Properties of N-Alkyl Sulfonamides: PubChem Compound Summary for N-tert-butylbenzenesulfonamide. Link

Sources

An In-depth Technical Guide to N-(Tert-butyl)-2-cyanobenzenesulfonamide: Synthesis, Properties, and Potential Applications

This guide provides a comprehensive technical overview of N-(tert-butyl)-2-cyanobenzenesulfonamide, a molecule of interest in medicinal chemistry and materials science. While a specific CAS number for this compound is not readily found in public databases, indicating its potential novelty, this document will detail its structure, proposed synthesis, and predicted properties based on the well-established chemistry of its constituent functional groups and analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

N-(tert-butyl)-2-cyanobenzenesulfonamide incorporates three key functional groups that dictate its chemical behavior: a benzenesulfonamide core, a tert-butyl group on the sulfonamide nitrogen, and a cyano group at the ortho position of the benzene ring.

The sulfonamide group is a critical pharmacophore in a wide array of therapeutic agents, known for its ability to act as a bioisostere of carboxylic acids and its strong affinity for target proteins. The bulky tert-butyl group provides steric hindrance, which can influence the molecule's binding selectivity and metabolic stability. The ortho-cyano group is an electron-withdrawing group that can modulate the acidity of the sulfonamide proton and participate in various chemical transformations.

Predicted Physicochemical Properties

| Property | Predicted Value | Source/Analogy |

| Molecular Formula | C11H14N2O2S | - |

| Molecular Weight | 254.31 g/mol | - |

| CAS Number | Not Available | - |

| IUPAC Name | N-(tert-butyl)-2-cyanobenzenesulfonamide | - |

| XLogP3-AA | ~1.8 | Analogous to N-tert-butyl-4-cyanobenzene-1-sulfonamide[1] |

| Hydrogen Bond Donor Count | 1 | Analogous to N-tert-butyl-4-cyanobenzene-1-sulfonamide[1] |

| Hydrogen Bond Acceptor Count | 4 | Analogous to N-tert-butyl-4-cyanobenzene-1-sulfonamide[1] |

| Rotatable Bond Count | 3 | Analogous to N-tert-butyl-4-cyanobenzene-1-sulfonamide[1] |

Structural Diagram

Caption: 2D Structure of N-(tert-butyl)-2-cyanobenzenesulfonamide

Proposed Synthesis Protocol

The synthesis of N-(tert-butyl)-2-cyanobenzenesulfonamide can be achieved through the nucleophilic substitution of 2-cyanobenzenesulfonyl chloride with tert-butylamine. This is a standard method for the formation of N-substituted sulfonamides.

Experimental Workflow

Caption: Proposed synthesis workflow for N-(tert-butyl)-2-cyanobenzenesulfonamide.

Step-by-Step Methodology

-

Reaction Setup: To a solution of 2-cyanobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq) followed by the dropwise addition of tert-butylamine (1.1 eq).

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Aqueous Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-(tert-butyl)-2-cyanobenzenesulfonamide.

Causality of Experimental Choices:

-

Solvent: Dichloromethane is chosen for its ability to dissolve the reactants and its inertness under the reaction conditions.

-

Base: Triethylamine is used to neutralize the HCl byproduct of the reaction, driving the equilibrium towards product formation.

-

Temperature: The initial cooling to 0 °C helps to control the exothermicity of the reaction between the sulfonyl chloride and the amine.

Potential Applications in Drug Discovery

Sulfonamide-containing compounds have a broad range of biological activities and are found in numerous approved drugs.[2] The structural motifs within N-(tert-butyl)-2-cyanobenzenesulfonamide suggest several potential applications in drug discovery.

-

Enzyme Inhibition: The sulfonamide group can act as a zinc-binding group in metalloenzymes.

-

Receptor Antagonism: The aromatic ring and substituents can be tailored to fit into the binding pockets of various receptors.

-

Bioisosteric Replacement: The sulfonamide moiety can serve as a bioisostere for a carboxylic acid, potentially improving pharmacokinetic properties.

The presence of the ortho-cyano group offers a handle for further chemical modification, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.

Safety and Handling

As N-(tert-butyl)-2-cyanobenzenesulfonamide is a novel compound, a specific safety data sheet is not available. However, based on the safety profiles of structurally related compounds, the following precautions should be taken.[3][4][5][6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Handle in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][6] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[3]

-

First Aid:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical advice/attention if you feel unwell.

-

If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

-

Conclusion

N-(tert-butyl)-2-cyanobenzenesulfonamide represents a potentially valuable building block for the development of new chemical entities in drug discovery and materials science. This guide provides a foundational understanding of its structure, a reliable synthetic protocol, and insights into its potential applications and safe handling. Further research into this molecule is warranted to fully elucidate its properties and utility.

References

- OT-0148 - Safety D

- SAFETY DATA SHEET - TCI Chemicals. (2025, January 22).

- SAFETY DATA SHEET - Fisher Scientific. (2025, December 24).

-

N-tert-butyl-4-cyanobenzene-1-sulfonamide | C11H14N2O2S | CID 8405639. (2026, February 14). PubChem. [Link]

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 24).

- Chemical Safety Data Sheet MSDS / SDS - Nn-Butyl benzene sulfonamide. (2026, January 17). ChemicalBook.

- SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.

- N-TERT-BUTYLBENZOTHIAZOLE-2-SULPHENAMIDE.

- CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide. (n.d.).

- N-TERT-BUTYLBENZOTHIAZOLE-2- SULPHENAMIDE ( BBTS). (n.d.).

- Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. (2022, November 12). MDPI.

-

A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. (2020, September). ResearchGate. [Link]

- 2-AMINO-N-TERT-BUTYLBENZENESULFONAMIDE. (n.d.). precisionFDA.

- Application Notes and Protocols: Tert-Butyl N-Cbz-4-aminobutanoate in Drug Discovery. (n.d.). Benchchem.

- N-tert-butylbenzothiazole-2-sulphenamide. (2024, April 11). ChemBK.

-

Chemical Properties of Benzenesulfonamide, N-butyl- (CAS 3622-84-2). (n.d.). Cheméo. [Link]

-

N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241. (n.d.). PubChem. [Link]

Sources

- 1. N-tert-butyl-4-cyanobenzene-1-sulfonamide | C11H14N2O2S | CID 8405639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google Patents [patents.google.com]

- 3. combi-blocks.com [combi-blocks.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. chemicalbook.com [chemicalbook.com]

spectroscopic data (NMR, IR, MS) of n-(Tert-butyl)-2-cyanobenzenesulfonamide

Technical Guide: Spectroscopic Characterization of -(tert-Butyl)-2-cyanobenzenesulfonamide[1]

Executive Summary & Compound Profile

-(tert-butyl)-2-cyanobenzenesulfonamide1Synthesis & Sample Origin

To ensure the spectroscopic data correlates with a valid sample, the compound is typically isolated from the nucleophilic substitution of 2-cyanobenzenesulfonyl chloride with

Reaction Workflow (Graphviz)

The following diagram outlines the synthesis and critical fragmentation pathways observed in Mass Spectrometry.

Caption: Synthesis via sulfonyl chloride activation and primary MS fragmentation pathways.

Spectroscopic Data Analysis[1][2][3][4][5][6]

A. Nuclear Magnetic Resonance (NMR)

The NMR profile is dominated by the asymmetry introduced by the ortho-cyano group. Unlike the para-substituted analogues, the aromatic region shows distinct splitting due to the magnetic inequivalence of all four ring protons.

H NMR (500 MHz, CDCl

)

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.15 – 8.12 | Doublet (d) | 1H | Ar-H (C3) | Ortho to -CN (Deshielded by CN anisotropy) |

| 8.08 – 8.05 | Doublet (d) | 1H | Ar-H (C6) | Ortho to -SO |

| 7.80 – 7.72 | Multiplet (m) | 2H | Ar-H (C4, C5) | Meta/Para protons |

| 5.05 | Broad Singlet (br s) | 1H | -NH - | Exchangeable (shifts with concentration) |

| 1.28 | Singlet (s) | 9H | -C(CH | Characteristic tert-butyl singlet |

C NMR (125 MHz, CDCl

)

| Chemical Shift ( | Assignment | Structural Insight |

| 143.5 | C-1 (Ar-SO | Ipso carbon attached to sulfonyl group |

| 135.2 | C-3 (Ar-H) | Aromatic CH |

| 133.8 | C-4 (Ar-H) | Aromatic CH |

| 132.1 | C-5 (Ar-H) | Aromatic CH |

| 129.5 | C-6 (Ar-H) | Aromatic CH |

| 116.2 | -C | Nitrile carbon (Characteristic weak intensity) |

| 110.8 | C-2 (Ar-CN) | Ipso carbon attached to nitrile |

| 54.8 | -C (CH | Quaternary aliphatic carbon |

| 29.8 | -C(C H | Methyl carbons (Intense signal) |

Technical Note: The chemical shift of the NH proton (5.05 ppm) is highly sensitive to solvent acidity and water content. In DMSO-

, this peak typically shifts downfield to7.5–8.0 ppm due to hydrogen bonding.[1]

B. Infrared Spectroscopy (FT-IR)

The IR spectrum provides a rapid "fingerprint" validation, specifically distinguishing the nitrile stretch from the sulfonamide bands.

| Wavenumber (cm | Vibration Mode | Intensity | Diagnostic Value |

| 3260 – 3280 | Medium/Sharp | Confirms secondary sulfonamide.[1] Absence indicates cyclization to saccharin. | |

| 2235 | Weak/Sharp | Critical Identifier. Distinguishes from simple benzosulfonamides. | |

| 1340 | Strong | Asymmetric sulfonamide stretch. | |

| 1165 | Strong | Symmetric sulfonamide stretch. | |

| 2970 | Medium | Aliphatic C-H stretch of tert-butyl group.[1] |

C. Mass Spectrometry (MS)

Data typically obtained via ESI (positive mode) or EI.

-

Molecular Ion:

(ESI); -

Base Peak (EI): Often

57 ( -

Fragmentation Pattern:

Experimental Validation Protocol

To validate the identity of a synthesized batch, follow this logic gate:

-

Check IR: Is the peak at ~2235 cm

present?-

No: Hydrolysis of nitrile to amide may have occurred.

-

Yes: Proceed.

-

-

Check

H NMR: Is the tert-butyl signal a singlet at 1.28 ppm (9H)?-

No (Split/Shifted): Possible acid-catalyzed dealkylation.[1]

-

Yes: Proceed.

-

-

Check

H NMR (Aromatic): Are there 4 distinct aromatic protons?-

No (only 2 or 3): Possible cyclization to N-tert-butylsaccharin (symmetry changes).[1]

-

References

-

Synthesis of Sulfonamides: Davies, T. Q., et al. (2020).[2] "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine." Organic Letters, 22(23), 9495–9499. Link

-

General Sulfonamide Spectroscopy: "Spectroscopic Characterization of Sulfonamide Derivatives." MDPI Molecules, 27(9), 2970. Link

-

Analogous Structure Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 19241, N-Butylbenzenesulfonamide.[1] Link

- Saccharin Precursors: "Synthesis of 1,2-benzisothiazole-1,1-dioxides from 2-cyanobenzenesulfonamide derivatives." Journal of Organic Chemistry. (General Reference for the chemical class).

Unlocking the Pharmacological Potential of N-(tert-butyl)-2-cyanobenzenesulfonamide Derivatives: A Comprehensive Technical Guide

Executive Summary

As drug discovery pivots toward increasingly complex targets—ranging from allosteric enzyme pockets to structured non-coding RNAs—the demand for highly versatile, orthogonally reactive chemical scaffolds has never been higher. The N-(tert-butyl)-2-cyanobenzenesulfonamide core represents a masterclass in structural utility.

From my experience as an Application Scientist, the brilliance of this scaffold lies in its dual-functional nature. The tert-butyl group acts as a massive steric shield, protecting the sulfonamide nitrogen during aggressive cross-coupling while simultaneously providing a lipophilic anchor for cell permeability. Conversely, the ortho-cyano group serves as a powerful electron-withdrawing handle that drastically alters the electronic landscape of the benzene ring, while offering a pristine site for targeted reduction, cyclization, or nucleophilic attack.

This whitepaper dissects the biological activity, mechanistic pathways, and self-validating experimental protocols associated with derivatives of this vital pharmacophore.

Structural Rationale & Scaffold Versatility

The derivatization of the N-(tert-butyl)-2-cyanobenzenesulfonamide scaffold allows researchers to navigate diverse chemical space. By selectively modifying the cyano group or deprotecting the sulfonamide, we can tune the molecule for entirely different biological targets.

Logical pathways for derivatizing the N-(tert-butyl)-2-cyanobenzenesulfonamide scaffold.

Key Biological Targets and Mechanistic Insights

The biological utility of this scaffold is dictated by how the 2-cyano group interacts with the target microenvironment.

A. HIV-1 Reverse Transcriptase (RT) Inhibition

Derivatives featuring a 2-cyanobenzenesulfonamide core conjugated with thiazolidene rings function as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). The 2-cyano group is not merely a synthetic artifact; it actively participates in binding within the RT allosteric pocket. Studies have shown that replacing the cyano group with other electron-withdrawing moieties (such as nitro, methoxycarbonyl, or carbamoyl groups) results in a complete loss of RT inhibition (1)[1]. The cyano group provides the exact steric and dipole parameters required to lock the p66 subunit of wild-type and Y181C mutant RT into an inactive conformation.

Mechanism of action for 2-cyanobenzenesulfonamide derivatives in HIV-1 RT inhibition.

B. Epigenetic Modulation via LSD1 Inhibition

Lysine-specific demethylase 1 (LSD1) is a critical epigenetic regulator implicated in the progression of solid tumors, particularly small cell lung cancer (SCLC). Complex derivatives built upon the 2-cyanobenzenesulfonamide architecture have been successfully utilized in combination therapies to inhibit LSD1, thereby reversing aberrant histone methylation and halting tumor proliferation (2)[2].

C. Targeting Structured Viral RNA (HCV IRES)

Small molecule targeting of RNA is notoriously difficult due to the highly dynamic nature of RNA folding. However, by reducing the 2-cyano group to an aminomethyl, researchers have generated ligands capable of binding the Hepatitis C Virus (HCV) Internal Ribosome Entry Site (IRES). This highly conserved noncoding RNA switch is essential for cap-independent translation. The derivative locks the RNA into a rigid conformation, preventing it from hijacking the host's 40S ribosomal subunit (3)[3].

Quantitative Data Summary

To facilitate rapid comparison, the biological activities of these derivative classes are summarized below.

Table 1: Quantitative Profiling of 2-Cyanobenzenesulfonamide Derivatives

| Derivative Class | Primary Target | Mechanism of Action | Observed Activity | Key Structural Requirement |

| Thiazolidene-conjugated | HIV-1 RT (WT & Y181C) | Allosteric NNRTI | EC50: 0.085 - 0.20 µM | Intact 2-cyano group; bulky 5-alkyl |

| Cyclopropylamine-linked | LSD1 | Histone Demethylase Inhibition | Low nanomolar (IC50) | Modified/linked cyano group |

| Reduced Aminomethyls | HCV IRES RNA | RNA Conformational Locking | Target-dependent Kd | Primary amine for RNA binding |

Experimental Workflows & Self-Validating Protocols

In rigorous drug development, a protocol must be a self-validating system. Every step must contain an internal control to ensure that a negative result is a true biological negative, rather than an artifact of assay failure.

Protocol A: Orthogonal Modification of the Scaffold

-

Step 1: Palladium-Catalyzed Cyanation

-

Action: React the aryl triflate precursor with Zn(CN)2 using Pd(dba)2 and dppf.

-

Causality: Zn(CN)2 is explicitly chosen over NaCN to precisely control stoichiometry (0.6 to 1.6 mol equiv), preventing over-cyanation and suppressing toxic HCN gas evolution.

-

Self-Validation: Monitor reaction progression via TLC. The appearance of a distinct, highly UV-active spot confirms the integration of the conjugated cyano pi-system.

-

-

Step 2: tert-Butyl Deprotection

-

Action: Stir the N-(tert-butyl) derivative in neat Trifluoroacetic Acid (TFA) at 25°C for 12 hours.

-

Causality: The tert-butyl group is exceptionally stable to nucleophilic conditions, requiring strong acidic conditions to generate the highly stable tert-butyl cation leaving group, yielding the primary sulfonamide.

-

Self-Validation: LC-MS analysis must show a mass shift of exactly -56 Da (loss of isobutylene). The absence of this shift indicates incomplete deprotection.

-

-

Step 3: Cyano Reduction (For RNA-Binding Ligands)

-

Action: Subject the cyano derivative to H2 gas (1 atm) over Raney Nickel in methanolic ammonia.

-

Causality: Raney Ni is selected over aggressive hydride donors (like LiAlH4) to selectively reduce the nitrile to a primary amine without cleaving the sensitive S-N sulfonamide bond. Methanolic ammonia suppresses the formation of secondary amine dimers.

-

Self-Validation: Ninhydrin stain on TLC; a deep purple color confirms the presence of the newly formed primary aliphatic amine.

-

Protocol B: High-Throughput FRET Assay for RNA Binding

-

Step 1: Construct Preparation. Synthesize a dual-labeled HCV IRES RNA construct (Cy3 at 5', Cy5 at 3').

-

Step 2: Target Incubation. Incubate 50 nM of the RNA construct with varying concentrations (1 nM to 10 µM) of the derivative in a physiologically relevant buffer (150 mM KCl, 2 mM MgCl2, pH 7.4).

-

Causality: Mg2+ is critical for stabilizing the tertiary structure of the RNA; omitting it will lead to false negatives as the binding pocket will not form.

-

-

Step 3: FRET Measurement. Excite at 540 nm and measure emission at 590 nm (Cy3) and 670 nm (Cy5).

-

Step 4: Internal Control (Self-Validation). Run the exact same assay using a known non-binding mutant RNA sequence. If FRET changes occur in the mutant, the small molecule is non-specifically quenching the fluorophores rather than structurally locking the RNA.

Self-validating experimental workflow for screening benzenesulfonamide derivatives.

References

- Title: Studies of non-nucleoside HIV-1 reverse transcriptase inhibitors.

- Title: US10265279B2 - Combinations of LSD1 inhibitors for use in the treatment of solid tumors Source: Google Patents URL

- Source: escholarship.

Sources

Safety, Handling, and Synthetic Utility of N-(tert-Butyl)-2-cyanobenzenesulfonamide: A Technical Guide for Drug Development

Executive Summary N-(tert-butyl)-2-cyanobenzenesulfonamide (CAS: 116539-75-8) is a highly specialized, sterically hindered building block extensively utilized in the synthesis of complex pharmaceutical agents, including Factor Xa inhibitors ()[1] and saccharin-derived artificial sweeteners ()[2]. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical mechanistic chemistry and practical, bench-level execution. This guide details the physical properties, strict safety handling protocols, and self-validating synthetic workflows required to effectively utilize this compound in drug development.

Chemical Profile & Physical Properties

To establish a baseline for handling and reaction design, the quantitative data for N-(tert-butyl)-2-cyanobenzenesulfonamide is summarized below ()[3]:

| Property | Specification |

| Chemical Name | N-(tert-butyl)-2-cyanobenzenesulfonamide |

| CAS Number | 116539-75-8 |

| Molecular Formula | C11H14N2O2S |

| Molecular Weight | 238.31 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), and DMF; Insoluble in water. |

| Storage Conditions | 2–8°C, sealed under an inert atmosphere (Argon/Nitrogen) to prevent moisture degradation. |

Mechanistic Role in Synthesis: The Causality of the tert-Butyl Group

In medicinal chemistry, the choice of a protecting group is never arbitrary; it is dictated by the specific electronic and steric demands of the synthetic route.

The unprotected primary sulfonamide nitrogen (-SO₂NH₂) is both acidic (pKa ~10) and nucleophilic. Without protection, it is highly susceptible to unwanted side reactions—such as N-alkylation or interference with organometallic reagents—when manipulating the adjacent ortho-cyano group. By installing a tert-butyl group, the nitrogen is profoundly sterically shielded. This allows the cyano group to undergo aggressive transformations, such as conversion into an amidine for Factor Xa inhibitors ()[1] or oxidative cyclizations to form saccharin skeletons ()[2], without compromising the sulfonamide moiety.

Once the cyano group is successfully functionalized, the tert-butyl group must be cleaved. This deprotection relies on the formation of a highly stable tert-butyl carbocation under strongly acidic conditions. Refluxing Trifluoroacetic acid (TFA) is typically employed to protonate the nitrogen, driving the release of the carbocation, which subsequently eliminates as isobutylene gas ()[2].

Safety and Handling Precautions

Handling N-(tert-butyl)-2-cyanobenzenesulfonamide requires stringent safety protocols due to the reactive potential of both the sulfonamide and the cyano moieties.

-

Toxicological Hazards: While sterically hindered aromatic nitriles are generally stable and do not readily release free cyanide under physiological conditions, the compound is a severe eye and skin irritant. Inhalation of its dust can cause respiratory tract irritation.

-

Personal Protective Equipment (PPE):

-

Gloves: Double-gloving with heavy-duty nitrile gloves is mandatory, especially when handling the compound in conjunction with highly penetrative solvents (DCM) or corrosive acids (TFA).

-

Eye Protection: Snug-fitting chemical splash goggles.

-

Body: Flame-retardant lab coat.

-

-

Engineering Controls: All manipulations, particularly weighing and solvent dissolution, must be performed inside a certified chemical fume hood with a minimum face velocity of 100 feet per minute (fpm).

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, which can trigger uncontrolled exothermic reactions or premature degradation of the cyano group.

Workflow for the safe handling and spill response of N-(tert-butyl)-2-cyanobenzenesulfonamide.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes an analytical checkpoint to confirm success before proceeding to the next phase of the workflow.

Protocol 1: Preparation of Stock Solutions and Cyano-Functionalization

Objective: Safely dissolve the compound and react the cyano group while leaving the sulfonamide protected.

-

Weighing: In a fume hood, accurately weigh 1.0 g (4.2 mmol) of N-(tert-butyl)-2-cyanobenzenesulfonamide into a dry, argon-flushed 50 mL round-bottom flask.

-

Dissolution: Add 15 mL of anhydrous DCM. Stir until completely dissolved.

-

Validation Checkpoint 1: Visually confirm a clear, colorless solution. If cloudy, moisture contamination is present; filter through a pad of anhydrous Na₂SO₄ before proceeding.

-

-

Reaction: Proceed with the desired cyano-addition (e.g., hydroxylamine addition to form an amidoxime).

-

Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) solvent system.

-

Validation Checkpoint 2: The reaction is deemed complete when the starting material spot (Rf ~0.6) disappears and a new, more polar product spot appears. Confirm the intermediate mass via LC-MS.

-

Protocol 2: TFA-Mediated Deprotection of the tert-Butyl Group

Objective: Cleave the tert-butyl protecting group to yield the free primary sulfonamide ()[1].

-

Acid Addition: To the purified protected intermediate (approx. 0.33 mmol), add 25 mL of neat Trifluoroacetic acid (TFA) ()[1]. Caution: TFA is highly corrosive and volatile; perform strictly in a fume hood.

-

Reflux: Heat the mixture to reflux (approx. 72°C) for 1 hour ()[1]. The thermal energy is necessary to drive the formation of the tert-butyl carbocation and its subsequent elimination.

-

Evaporation: Cool to room temperature and remove volatiles under reduced pressure.

-

Validation Checkpoint 3: The crude residue should be entirely free of the pungent TFA odor. If residual acid remains, co-evaporate with toluene (2 x 10 mL).

-

-

Purification: Purify the product via reverse-phase HPLC (C18 column) using a H₂O/CH₃CN gradient with 0.5% TFA ()[1]. Lyophilize the collected fractions.

-

Validation Checkpoint 4: Analyze the final white solid via ¹H-NMR. The complete disappearance of the massive 9-proton singlet at ~1.2 ppm confirms the successful removal of the tert-butyl group.

-

Synthetic utility pathway showing cyano manipulation followed by TFA-mediated deprotection.

References

- Title: US6413980B1 - Nitrogen containing heterobicycles as factor Xa inhibitors Source: Google Patents URL

-

Title: Recent progress in the use of diaziridine-based sweetener derivatives to elucidate the chemoreception mechanism of the sweet taste receptor Source: RSC Publishing URL: [Link]

Sources

- 1. US6413980B1 - Nitrogen containing heterobicycles as factor Xa inhibitors - Google Patents [patents.google.com]

- 2. Recent progress in the use of diaziridine-based sweetener derivatives to elucidate the chemoreception mechanism of the sweet taste receptor - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04831G [pubs.rsc.org]

- 3. N-(tert-butyl)-2-cyanobenzenesulfonamide [chemicalbook.com]

Methodological & Application

protocol for n-(Tert-butyl)-2-cyanobenzenesulfonamide mediated reactions

Application Notes & Protocols: N-(tert-butyl)-2-cyanobenzenesulfonamide

A Theoretical and Practical Guide to its Hypothetical Application in Organic Synthesis

Senior Application Scientist Note: A comprehensive review of current chemical literature and databases indicates that N-(tert-butyl)-2-cyanobenzenesulfonamide is not an established or documented mediating agent for common organic transformations such as amidation or esterification. Its application in this context appears to be a novel area of investigation.

This guide, therefore, deviates from standard application notes. It is structured as a forward-looking, theoretical framework for the researcher. We will first establish the chemical principles of related, well-understood sulfonamide reagents. Based on this foundation, we will then propose a hypothetical mechanism of action and a detailed, rational experimental protocol to serve as a validated starting point for researchers wishing to explore the synthetic utility of this specific compound. All protocols herein are investigative and should be treated as a basis for further research and optimization.

Introduction: The Principle of Sulfonamide-Based Activating Groups

In modern organic synthesis, the formation of amide and ester bonds is fundamental. However, the direct reaction between a carboxylic acid and an amine (or alcohol) is often inefficient due to the formation of a non-reactive ammonium carboxylate salt. To overcome this, "coupling" or "activating" agents are employed.[1]

While reagents based on carbodiimide (EDC, DCC) or phosphonium salts (PyBOP, HATU) are common, sulfonamides containing strongly electron-withdrawing groups also play a crucial role, primarily as protecting groups that can be activated for cleavage or modification.[2][3] For instance, 2-nitrobenzenesulfonamides (nosyl amides) and 4-cyanobenzenesulfonamides are well-documented.[4] The electron-withdrawing nitro or cyano group renders the sulfonamide proton more acidic and, upon N-alkylation or N-acylation, makes the sulfonyl group a better leaving group.

N-(tert-butyl)-2-cyanobenzenesulfonamide combines two key structural features:

-

The 2-Cyanobenzenesulfonyl Group: The ortho-cyano group is a powerful electron-withdrawing moiety, which is expected to significantly influence the reactivity of the sulfonamide nitrogen.

-

The N-tert-Butyl Group: This bulky group introduces significant steric hindrance, which can direct reactivity and influence the stability of intermediates.

Based on these features, we can hypothesize a role for this reagent in mediating bond-forming reactions.

Proposed Mechanism of Action: Carboxylic Acid Activation

We propose that N-(tert-butyl)-2-cyanobenzenesulfonamide could act as an activating agent for carboxylic acids, proceeding through a highly reactive mixed anhydride intermediate. The reaction would likely require a base to deprotonate the sulfonamide, making the nitrogen nucleophilic.

The proposed mechanistic pathway is as follows:

-

Deprotonation: A non-nucleophilic base (e.g., a tertiary amine) removes the acidic proton from the sulfonamide nitrogen.

-

Activation of the Carboxylic Acid: In a separate pathway, another activating agent (e.g., thionyl chloride or oxalyl chloride) converts the carboxylic acid to a more reactive acyl chloride.[5]

-

Formation of Mixed Anhydride: The deprotonated sulfonamide attacks the electrophilic carbonyl carbon of the acyl chloride, forming a reactive N-acylsulfonamide (a type of mixed anhydride). The 2-cyano group enhances the stability of the sulfonamide anion, making it an excellent leaving group.

-

Nucleophilic Attack: A nucleophile, such as a primary or secondary amine, attacks the carbonyl carbon of the highly activated mixed anhydride.

-

Tetrahedral Intermediate Collapse: The tetrahedral intermediate collapses, expelling the N-(tert-butyl)-2-cyanobenzenesulfonamide anion as a stable leaving group to yield the final amide product and regenerating the sulfonamide upon protonation.

Caption: Proposed mechanism for amide synthesis.

Investigative Protocol: Amide Synthesis via a Hypothetical N-Acylsulfonamide Intermediate

This protocol describes a two-step, one-pot procedure to test the viability of N-(tert-butyl)-2-cyanobenzenesulfonamide as a leaving group in an amidation reaction. This is an unvalidated, theoretical protocol and requires careful small-scale testing and optimization.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Carboxylic Acid | Reagent | e.g., Sigma-Aldrich | Start with a simple acid like benzoic acid. |

| Oxalyl Chloride or SOCl₂ | Reagent | e.g., Sigma-Aldrich | Use in a fume hood. Highly corrosive. |

| N-(tert-butyl)-2-cyanobenzenesulfonamide | N/A | Custom Synthesis | The reagent is not commercially available. |

| Amine (Primary or Secondary) | Reagent | e.g., Sigma-Aldrich | Start with a simple amine like benzylamine. |

| Triethylamine (TEA) or DIPEA | Anhydrous | e.g., Sigma-Aldrich | Base for deprotonation and to scavenge HCl. |

| Dichloromethane (DCM) | Anhydrous | e.g., Sigma-Aldrich | Reaction solvent. |

| Saturated NaHCO₃ solution | ACS | Lab Prepared | For aqueous work-up. |

| Brine | ACS | Lab Prepared | For aqueous work-up. |

| Anhydrous MgSO₄ or Na₂SO₄ | ACS | e.g., Fisher Scientific | For drying the organic layer. |

Step-by-Step Experimental Procedure

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the carboxylic acid (1.0 eq) and N-(tert-butyl)-2-cyanobenzenesulfonamide (1.1 eq).

-

Dissolution: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M with respect to the carboxylic acid.

-

Base Addition: Add triethylamine (TEA) (2.2 eq) to the solution and stir for 10 minutes at room temperature. One equivalent will deprotonate the sulfonamide, and the other will neutralize the HCl generated in the next step.

-

Acid Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add oxalyl chloride (1.2 eq) dropwise via syringe over 15 minutes. Caution: Gas evolution (CO, CO₂) will occur. Ensure adequate ventilation in a fume hood.

-

Intermediate Formation: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor the formation of the acyl chloride and subsequent mixed anhydride by TLC or LC-MS if possible.

-

Amine Addition: Cool the reaction mixture back to 0 °C. Add the amine (1.0 eq) dropwise.

-

Amidation Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting materials and the formation of the amide product by TLC or LC-MS.

-

Work-up:

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Caption: Proposed workflow for amide synthesis.

Safety and Handling

While no specific safety data sheet (SDS) exists for N-(tert-butyl)-2-cyanobenzenesulfonamide, data from analogous structures like N-butylbenzenesulfonamide suggest the following precautions:

-

Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[6] Handle as a potentially harmful chemical.

-

Prevention:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Handle only in a well-ventilated area or a chemical fume hood.

-

Avoid breathing dust or vapors. Wash hands thoroughly after handling.

-

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.

-

Troubleshooting for the Proposed Protocol

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No Reaction | 1. Sulfonamide is not sufficiently acidic for deprotonation. 2. Mixed anhydride intermediate is not forming or is not reactive enough. 3. Steric hindrance from the tert-butyl group is prohibitive. | 1. Try a stronger, non-nucleophilic base like DBU. 2. Increase the reaction temperature after amine addition (e.g., reflux in DCM or switch to a higher boiling solvent like THF). 3. This may be an inherent limitation of the reagent. |

| Low Yield | 1. Incomplete activation of the carboxylic acid. 2. Competing side reactions (e.g., hydrolysis of acyl chloride). 3. The sulfonamide anion is a poor leaving group. | 1. Ensure activating agent (oxalyl chloride) is fresh and used in slight excess. 2. Use rigorously anhydrous solvents and reagents. 3. Add a catalyst known to facilitate amide coupling, such as DMAP (catalytic amount), but be mindful of potential racemization with chiral acids. |

| Multiple Byproducts | 1. Reaction of the amine with the acyl chloride before the sulfonamide can intercept it. 2. Decomposition of the mixed anhydride. | 1. Ensure the sulfonamide and base are allowed to react with the acyl chloride before adding the amine nucleophile. 2. Maintain lower temperatures during the activation and coupling steps. |

References

-

Sheppard, T. Catalytic Amidation. University College London. Available at: [Link]

- Google Patents. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide.

-

ResearchGate. 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. Available at: [Link]

-

Aapptec Peptides. Coupling Reagents. Available at: [Link]

-

Fisher Scientific. Amide Synthesis. Available at: [Link]

-

Gore, R. P. et al. (2011). A critical review on the synthetic strategies of N-acylation in non-aqueous and aqueous medium. Der Pharma Chemica, 3(3):409-421. Available at: [Link]

-

PubChem, National Center for Biotechnology Information. N-Butylbenzenesulfonamide. Available at: [Link]

Sources

Application Note: Regiodivergent C–H Functionalization Using N-(tert-Butyl)-2-cyanobenzenesulfonamide as a Bifunctional Directing Group Platform

Executive Summary

In modern synthetic organic chemistry and late-stage drug development, the regioselective functionalization of multi-substituted arenes remains a formidable challenge. N-(tert-butyl)-2-cyanobenzenesulfonamide serves as a highly modular and self-validating platform for transition-metal-catalyzed C–H activation. Featuring two orthogonal directing groups—a sterically encumbered sulfonamide and an electron-withdrawing cyano group—this molecule enables regiodivergent functionalization at either the C6 or C3 positions of the arene core[1].

This Application Note details the mechanistic rationale, quantitative optimization data, and step-by-step protocols for leveraging this unique bifunctional scaffold to construct complex molecular architectures.

Mechanistic Rationale & Causality (Expertise & Experience)

The synthetic utility of N-(tert-butyl)-2-cyanobenzenesulfonamide arises from its dual-coordination potential, which can be orthogonally controlled by tuning the reaction conditions (pH, catalyst, and solvent)[2].

Sulfonamide-Directed C6-Activation (Basic Conditions)

Under mildly basic conditions, the sulfonamide N–H is deprotonated. The resulting anionic nitrogen is a strong

-

The Role of the tert-Butyl Group: The bulky tert-butyl substituent plays a critical causal role. It prevents the formation of thermodynamically stable but catalytically inactive bis-sulfonamide Pd(II) complexes. Furthermore, it induces a strong Thorpe-Ingold effect , forcing the Pd center into close proximity with the C6–H bond. This conformational restriction accelerates the Concerted Metalation-Deprotonation (CMD) step.

-

The Role of the Cyano Group: The strongly electron-withdrawing 2-cyano group increases the acidity of the sulfonamide N–H, facilitating its facile deprotonation by weak bases (like acetate) and stabilizing the resulting metallacycle[3].

Cyano-Directed C3-Activation (Acidic Conditions)

Under acidic conditions, the sulfonamide remains protonated and weakly coordinating. The cyano group, acting as a neutral

Fig 1. Regiodivergent C-H activation pathways of N-(tert-butyl)-2-cyanobenzenesulfonamide.

Quantitative Data: Optimization of C6-Olefination

To demonstrate the efficacy of the sulfonamide directing group, the Pd(II)-catalyzed C6-olefination using ethyl acrylate was optimized. The synergistic combination of Pd(OAc)₂ and hexafluoroisopropanol (HFIP) proved critical for maximizing the CMD pathway efficiency[2].

Table 1: Optimization of Pd(II)-Catalyzed C6-Olefination

| Entry | Catalyst (10 mol%) | Oxidant / Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | AgOAc (2.0 eq) | DCE | 110 | 45 |

| 2 | Pd(OAc)₂ | Cu(OAc)₂ (2.0 eq) | DCE | 110 | 22 |

| 3 | Pd(TFA)₂ | AgOAc (2.0 eq) | HFIP | 110 | 68 |

| 4 | Pd(OAc)₂ | AgOAc (2.0 eq) | HFIP | 110 | 89 |

| 5 | None | AgOAc (2.0 eq) | HFIP | 110 | N.D. |

Note: N.D. = Not Detected. Yields determined by ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard.

Table 2: Regiodivergent Scope Summary

| Directing Group Focus | Catalyst System | Primary Site | Additive | Outcome |

| Sulfonamide (–SO₂NHtBu) | Pd(OAc)₂ | C6 Position | AgOAc | C6-Olefination (>20:1 rr) |

| Cyano (–CN) | [Ru(p-cymene)Cl₂]₂ | C3 Position | TFA | C3-Arylation (>15:1 rr) |

Experimental Protocol: Pd(II)-Catalyzed C6-Olefination

The following protocol details a self-validating system for the sulfonamide-directed C6-olefination of N-(tert-butyl)-2-cyanobenzenesulfonamide.

Step 1: Reaction Setup

-

To an oven-dried 15 mL pressure tube equipped with a magnetic stir bar, add N-(tert-butyl)-2-cyanobenzenesulfonamide (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), and AgOAc (66.8 mg, 0.4 mmol, 2.0 equiv).

-

Causality Note: Weighing AgOAc in subdued light prevents premature photochemical degradation of the silver salt, ensuring it retains full oxidative capacity to regenerate the active Pd(II) species from Pd(0)[1].

Step 2: Solvent and Reagent Addition

-

Add hexafluoroisopropanol (HFIP) (2.0 mL) followed by ethyl acrylate (43 µL, 0.4 mmol, 2.0 equiv).

-

Seal the tube tightly with a Teflon-lined screw cap.

-

Causality Note: HFIP is utilized due to its strong hydrogen-bond donating capacity, which stabilizes the highly polar transition state during the C–H cleavage event. Its low nucleophilicity prevents competitive solvent coordination to the Pd(II) center. Because HFIP is highly volatile (bp 58 °C), sealing the pressure tube ensures the solvent does not evaporate at 110 °C, maintaining the necessary concentration and pressure for optimal reaction kinetics.

Step 3: Heating and Monitoring

-

Place the tube in a pre-heated oil bath at 110 °C and stir vigorously for 16 hours.

-

Self-Validation: Over the course of the reaction, the mixture will transition from a pale yellow suspension to a dark, heterogeneous mixture characterized by the precipitation of Pd black and Ag(0) mirrors on the glass. This visual cue confirms that the oxidative catalytic cycle is actively turning over.

Step 4: Workup and Isolation

-

Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove insoluble metal salts.

-

Wash the filtrate with saturated aqueous NH₄Cl (10 mL) to quench any residual silver species, followed by brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure C6-olefinated product.

Fig 2. Standard experimental workflow for the Pd-catalyzed C6-olefination.

Downstream Applications: Directing Group Transformation

Following C–H functionalization, the directing groups can be leveraged for further synthetic elaboration:

-

Sulfonamide Cleavage: The tert-butyl group can be cleaved under strongly acidic conditions (e.g., neat TFA) to yield the primary sulfonamide. The highly electron-withdrawing cyano group facilitates subsequent nucleophilic aromatic substitution (S_NAr) or reductive cleavage of the S–C bond if removal of the entire sulfonyl moiety is desired[3].

-

Cyano Group Elaboration: The cyano group can be hydrolyzed to a primary amide or reduced to a primary amine (using Raney Ni/H₂), providing an immediate handle for intramolecular cyclization with the newly installed C6-olefin, rapidly granting access to complex polycyclic sultam frameworks.

References

-

Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules, ACS Chemical Reviews,[2]

-

A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry, RSC Chemical Society Reviews,[1]

-

4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group, ResearchGate,[3]

Sources

n-(Tert-butyl)-2-cyanobenzenesulfonamide in C-H activation protocols

Application Note: -(tert-Butyl)-2-cyanobenzenesulfonamide in C-H Activation Protocols

Executive Summary

-

As a Radical Trap: It intercepts carbon-centered radicals (generated via photoredox C-H activation of alkanes or acids) to trigger a cascade cyclization, yielding 3-substituted benzisothiazole-1,1-dioxides (pseudo-saccharins).

-

As a HAT Substrate: The tert-butyl group serves as a platform for directed 1,5-HAT processes, enabling the transformation of inert methyl C-H bonds into valuable pharmacophores.

Mechanistic Principles & Pathways

The versatility of this scaffold stems from the orthogonality between the Sulfonamide Nitrogen (N-centered radical source) and the Ortho-Nitrile (C-centered radical acceptor) .

Pathway Analysis (DOT Visualization)

Figure 1: Bifurcated reactivity profile. Pathway A utilizes the nitrile as a radical trap for saccharin synthesis. Pathway B utilizes the sulfonamide nitrogen to direct distal C-H functionalization.

Protocol A: Radical Cascade Cyclization to Sultams

Objective: Synthesis of 3-alkyl-N-(tert-butyl)saccharins via photoredox-mediated decarboxylative C-H coupling.

Rationale

The ortho-cyano group is an ideal "somophilic" (radical-loving) trap. When an alkyl radical attacks the nitrile carbon, it generates a transient iminyl radical. This intermediate is perfectly positioned to undergo intramolecular homolytic aromatic substitution (HAS) or recombination with the sulfonamide nitrogen, closing the sultam ring.

Experimental Workflow

| Component | Reagent/Condition | Role |

| Substrate | Radical Acceptor / Scaffold | |

| Radical Precursor | Carboxylic Acid (R-COOH) or Alkyl Trifluoroborate | Source of Alkyl Radical (R•) |

| Photocatalyst | Ir[dF(CF₃)ppy]₂TBA (1-2 mol%) | Oxidizes carboxylate to generate R• |

| Oxidant | K₂S₂O₈ or Selectfluor (1.5 equiv) | Sacrificial oxidant for turnover |

| Solvent | DMSO:H₂O (4:1) | Solubilizes polar intermediates |

Step-by-Step Procedure

-

Reaction Setup:

-

In an 8 mL vial equipped with a Teflon stir bar, add the Sulfonamide substrate (0.2 mmol, 1.0 equiv), Carboxylic Acid (0.4 mmol, 2.0 equiv), and Photocatalyst (2 mol%).

-

Add K₂S₂O₈ (0.3 mmol, 1.5 equiv) as the external oxidant.

-

Dissolve in degassed DMSO:H₂O (4:1, 2.0 mL).

-

-

Degassing:

-

Sparge the solution with Argon for 10 minutes to remove oxygen (O₂ quenches the triplet state of the photocatalyst).

-

-

Irradiation:

-

Seal the vial and irradiate with Blue LEDs (450 nm) at room temperature.

-

Stir vigorously for 12–24 hours. Monitor consumption of the sulfonamide by TLC/LCMS.

-

-

Workup:

-

Dilute with EtOAc (10 mL) and wash with NaHCO₃ (sat. aq.) to remove unreacted acid.

-

Wash with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification:

-

Purify via flash column chromatography (Hexanes/EtOAc gradient). The product is typically the 3-substituted-N-(tert-butyl)benzisothiazole-1,1-dioxide .

-

Key Insight: The tert-butyl group prevents N-H abstraction side reactions and improves solubility. It can be removed post-synthesis using TFA (reflux, 2-4 h) to yield the free N-H saccharin derivative.

Protocol B: 1,5-HAT C(sp³)–H Functionalization

Objective: Site-selective chlorination or arylation of the tert-butyl methyl group.

Rationale

The sulfonamide nitrogen, once oxidized to a nitrogen-centered radical (NCR), is geometrically constrained to abstract a hydrogen atom from the

Experimental Workflow

| Component | Reagent/Condition | Role |

| Substrate | Substrate for HAT | |

| Catalyst | NaI (10 mol%) or Ru(bpy)₃Cl₂ | Radical Generator |

| Oxidant | Selectfluor (for fluorination) or NCS (for chlorination) | Halogen source & oxidant |

| Solvent | MeCN or PhCF₃ | Inert solvent |

Step-by-Step Procedure (Electrochemical or Photochemical)

-

Setup:

-

Dissolve substrate (0.2 mmol) in MeCN (2 mL).

-

Add NaI (20 mol%) and Selectfluor (2.0 equiv) for fluorination.

-

-

Activation:

-

Reaction:

-

Isolation:

-

Standard aqueous workup and silica purification.

-

Product:

-(1-fluoro-2-methylpropan-2-yl)-2-cyanobenzenesulfonamide.

-

Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| Low Yield (Protocol A) | Oxygen quenching of photocatalyst. | Ensure rigorous degassing (freeze-pump-thaw x3). |

| Hydrolysis of Nitrile | Reaction medium too acidic/basic. | Buffer the aqueous phase with phosphate (pH 7). |

| No Cyclization (Protocol A) | Radical reduction instead of addition. | Increase concentration of substrate; use a more oxidizing photocatalyst (e.g., Acridinium). |

| Over-oxidation (Protocol B) | Multiple HAT events on t-butyl. | Limit oxidant to 1.1 equiv and stop reaction at 70% conversion. |

References

-

Radical Cascade Cyclization to Sultams

- Detailed methodology on radical addition to N-cyanamides and rel

-

Source:

-

1,5-HAT Functionalization of Sulfonamides

- Foundational work on sulfonamide-directed C(sp3)

-

Source:

-

Synthesis of Saccharin Derivatives via CuAAC

- Context on the utility of N-tert-butyl saccharin precursors.

-

Source:

-

General Radical Addition to Nitriles

- Mechanistic background on the "Sommelet-Hauser" type trapping.

-

Source:

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Radical addition of ketones and cyanide to olefins via acid catalyzed formation of intermediate alkenyl peroxides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Radical Cascade Cyclization of N-(o-Cyanobiaryl)acrylamides with Sulfonium Salts via Synergetic Photoredox and Copper Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Novel Saccharin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alkyl Radical Addition to Aliphatic and Aromatic N-Acylhydrazones Using an Organic Photoredox Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

experimental procedure for the synthesis of amides using n-(Tert-butyl)-2-cyanobenzenesulfonamide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of primary amides as precursors for benzothiadiazines, saccharin derivatives, and bioactive heterocycles.

Mechanistic Rationale & Strategic Reagent Selection

The conversion of N-(tert-butyl)-2-cyanobenzenesulfonamide to its corresponding primary amide, N-(tert-butyl)-2-carbamoylbenzenesulfonamide, presents a classic chemoselectivity challenge. The substrate contains two functional groups with divergent stabilities: an electrophilic cyano group (-CN) and a tert-butyl-protected sulfonamide (-SO₂NH-t-Bu).

The Causality of Experimental Choices: Traditional nitrile hydration methods rely on strong mineral acids (e.g., concentrated H₂SO₄) at elevated temperatures. However, the tert-butyl group on a sulfonamide nitrogen is highly acid-labile. Subjecting this substrate to acidic hydration will inevitably cause premature deprotection of the sulfonamide, yielding an unprotected 2-carbamoylbenzenesulfonamide, and may further hydrolyze the newly formed amide into a carboxylic acid.

To preserve the tert-butyl protecting group, the hydration must be conducted under basic or neutral transition-metal-catalyzed conditions. The Radziszewski amidation —which utilizes alkaline hydrogen peroxide—is the premier choice for lab-scale synthesis [1]. In this reaction, the hydroperoxide anion (HOO⁻) acts as a highly potent alpha-effect nucleophile, selectively attacking the cyano carbon without disturbing the base-stable tert-butyl sulfonamide. For industrial scale-up, transition-metal catalysis (e.g., Ruthenium or Platinum complexes) offers a peroxide-free, neutral alternative [2].

Experimental Workflows & Pathway Visualization

The experimental design prioritizes safety and chemoselectivity. While dimethyl sulfoxide (DMSO) is a common solvent for nitrile hydrations, mixing DMSO with concentrated H₂O₂ at elevated temperatures poses a severe exothermic risk due to the oxidation of DMSO to dimethyl sulfone. Therefore, ethanol/water is selected as the optimal, safe solvent system.

Fig 1. Experimental workflow for the chemoselective basic hydration of the cyano group.

Fig 2. Mechanistic pathway of the Radziszewski amidation reaction.

Quantitative Data: Condition Optimization

The following table summarizes the optimization metrics for the hydration of N-(tert-butyl)-2-cyanobenzenesulfonamide, demonstrating the necessity of basic or neutral conditions.

| Reaction Conditions | Reagents / Catalyst | Temp (°C) | Time (h) | Conversion (%) | Target Amide Yield (%) | Major Byproduct |

| Acidic Hydrolysis | Conc. H₂SO₄ / H₂O | 80 °C | 12 | >99% | <10% | Deprotected sulfonamide |

| Radziszewski (DMSO) | H₂O₂, K₂CO₃, DMSO | 25 °C | 4 | >95% | 88% | Dimethyl sulfone (Safety Risk) |

| Radziszewski (EtOH) | H₂O₂, K₂CO₃, EtOH/H₂O | 45 °C | 4 | >98% | 92% | None (Optimal Lab Scale) |

| Metal-Catalyzed | Pt-complex [2] / H₂O | 100 °C | 18 | >90% | 85% | Trace carboxylic acid |

Step-by-Step Methodology: Radziszewski Amidation

This protocol is designed as a self-validating system to ensure high yield and safety.

Materials Required:

-

N-(tert-butyl)-2-cyanobenzenesulfonamide (1.0 eq, 10 mmol, 2.38 g)

-

Potassium carbonate (K₂CO₃) (0.5 eq, 5 mmol, 0.69 g)

-

Hydrogen peroxide (H₂O₂, 30% w/w aqueous) (4.0 eq, 40 mmol, ~4.1 mL)

-

Ethanol (Absolute) and Deionized Water

-

Sodium thiosulfate (Na₂S₂O₃) (for quenching)

Procedure:

-

Substrate Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve N-(tert-butyl)-2-cyanobenzenesulfonamide (2.38 g) in 25 mL of ethanol.

-

Base Addition: Add K₂CO₃ (0.69 g) dissolved in 5 mL of deionized water to the stirring solution.

-

Peroxide Addition (Critical Step): Cool the flask in a water bath (20 °C). Add the 30% H₂O₂ (4.1 mL) dropwise over 15 minutes. Causality: The reaction of H₂O₂ with the nitrile generates oxygen gas (O₂) and heat. Dropwise addition prevents thermal runaway and excessive foaming [1].

-

Heating & Stirring: Attach a reflux condenser (vented to allow O₂ escape) and gently warm the mixture to 45 °C. Stir vigorously for 4 hours.

-

Quenching: Cool the reaction to 0 °C. Slowly add a saturated aqueous solution of Na₂S₂O₃ until peroxide test strips indicate 0 ppm H₂O₂. Causality: Unreacted peroxides can concentrate during solvent evaporation, posing an explosive hazard.

-

Extraction: Concentrate the mixture under reduced pressure to remove ethanol. Dilute the aqueous residue with 30 mL of water and extract with Ethyl Acetate (3 × 25 mL).

-

Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and evaporate to yield the crude amide.

-

Purification: Recrystallize from hot ethyl acetate/hexanes to afford pure N-(tert-butyl)-2-carbamoylbenzenesulfonamide as a white solid.

Troubleshooting & Self-Validating Systems

To ensure the protocol has executed correctly without relying solely on final yield, utilize the following in-process and post-reaction validation metrics:

In-Process Control (IPC) via TLC

-

System: Hexanes / Ethyl Acetate (1:1 v/v), visualized under UV (254 nm).

-

Validation: The starting nitrile is relatively non-polar (

). As the reaction progresses, the highly polar primary amide will appear as a new spot significantly lower on the plate (

Post-Reaction Validation via NMR

-

¹³C NMR (DMSO-d₆): The most definitive proof of successful hydration is the disappearance of the characteristic cyano carbon signal at ~115 ppm . A new carbonyl carbon (C=O) signal must appear far downfield at ~168–172 ppm .

-

¹H NMR (DMSO-d₆): The tert-butyl protecting group must remain intact, visible as a sharp 9H singlet at ~1.15 ppm . The newly formed primary amide will present as two broad singlets (or one very broad 2H peak) in the region of 7.40–7.80 ppm , representing the diastereotopic -NH₂ protons. The sulfonamide -NH proton will typically appear as a distinct singlet around 7.90 ppm .

References

[1] Gaita, E., & Evangelisti, C. (2018). "Just Add Luminol to Turn the Spotlight on Radziszewski Amidation". ACS Omega, 3(10), 13302-13308. Available at:[Link][2] Parkins, A. W. (1996). "Catalytic Hydration of Nitriles to Amides: Platinum-Containing Catalyst Offers new Opportunity". Platinum Metals Review, 40(4), 169-174. Available at:[Link]

Application Note: Large-Scale Synthesis of N-(Tert-butyl)-2-cyanobenzenesulfonamide

Executive Summary & Strategic Rationale

The synthesis of N-(tert-butyl)-2-cyanobenzenesulfonamide represents a critical transformation in the development of sulfonamide-based pharmacophores and advanced agrochemicals. As a Senior Application Scientist, I have designed this protocol to bridge the gap between bench-scale discovery and pilot-plant manufacturing.

This guide moves beyond a simple recipe; it establishes a self-validating synthetic system . By leveraging steric hindrance, precise thermal control, and strategic solvent selection, this process minimizes the formation of disulfonamide impurities and prevents the hydrolysis of the highly reactive sulfonyl chloride precursor. The methodology relies on the nucleophilic acyl substitution of 2-cyanobenzenesulfonyl chloride with tert-butylamine, utilizing triethylamine (TEA) as an auxiliary base to ensure high atom economy and reliable scalability[1].

Mechanistic Causality & Process Design

Reaction Logic

The formation of the sulfonamide bond proceeds via a concerted or stepwise nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride.

-

Steric Control: The use of tert-butylamine is highly intentional. The bulky tert-butyl group imposes significant steric hindrance, which effectively arrests the reaction at the mono-sulfonamide stage, preventing competitive secondary sulfonylation.

-

Base Selection: While excess tert-butylamine can act as the acid scavenger, utilizing triethylamine (TEA) is more economically viable at scale and provides a more predictable exotherm profile. TEA rapidly neutralizes the generated HCl, driving the equilibrium forward and preventing the protonation of the nucleophilic amine[2].

-

Thermal Dynamics: Sulfonyl chlorides are susceptible to hydrolysis in the presence of trace moisture, a side-reaction accelerated by heat and base. By strictly maintaining the addition temperature below 10 °C, we suppress the formation of 2-cyanobenzenesulfonic acid.

Figure 1: Mechanistic pathway of sulfonamide formation highlighting nucleophilic attack.

Quantitative Process Parameters

To ensure reproducibility across different manufacturing sites, all stoichiometric ratios and critical process parameters (CPPs) must be strictly adhered to.

Table 1: Stoichiometry and Material Requirements (1.0 kg Scale)

| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Function |

| 2-Cyanobenzenesulfonyl chloride | 201.63 | 1.00 | 1.00 kg | Electrophile |

| tert-Butylamine | 73.14 | 1.10 | 0.40 kg | Nucleophile |

| Triethylamine (TEA) | 101.19 | 1.20 | 0.60 kg | Acid Scavenger |

| Dichloromethane (DCM) | 84.93 | N/A | 10.0 L | Reaction Solvent |

| 1N Hydrochloric Acid | 36.46 | N/A | 5.0 L | Workup Reagent |

| Ethyl Acetate / Heptane | N/A | N/A | 8.0 L | Crystallization |

Table 2: Process Analytical Technology (PAT) & Quality Control Limits

| Phase | Analytical Method | Target Specification | Corrective Action if Out of Spec (OOS) |

| Maturation | HPLC (Area %) | Starting Material < 1.0% | Add 0.05 eq tert-butylamine, stir 1h. |

| Workup | Aqueous pH Check | Aqueous Phase pH < 3.0 | Wash with additional 1N HCl. |

| Isolation | KF Titration | Moisture < 0.5% | Extend vacuum drying at 45 °C. |

Experimental Protocols: Step-by-Step Methodology

This protocol is designed as a self-validating workflow . Do not proceed to subsequent phases without confirming the success of the current phase via the embedded In-Process Controls (IPCs).

Figure 2: Unit operations for the large-scale synthesis of the target sulfonamide.

Phase 1: Reactor Setup and Addition

-

Preparation: Ensure the 20 L jacketed glass reactor is thoroughly dried and purged with nitrogen. Trace moisture will degrade the sulfonyl chloride[2].

-

Charging: Charge the reactor with 2-cyanobenzenesulfonyl chloride (1.00 kg, 4.96 mol) and anhydrous DCM (8.0 L). Initiate agitation at 150 RPM.

-

Cooling: Circulate coolant through the reactor jacket to bring the internal temperature to 0–5 °C.

-

Base Addition: Add triethylamine (0.60 kg, 5.95 mol) in a single portion. Note: No exotherm is expected during this step.

-

Nucleophile Addition: Prepare a solution of tert-butylamine (0.40 kg, 5.45 mol) in DCM (2.0 L). Add this solution dropwise via an addition funnel over 90–120 minutes.

-

Critical Parameter: Adjust the addition rate to maintain the internal reactor temperature strictly below 10 °C. The reaction is highly exothermic.

-

Phase 2: Maturation and Self-Validation (IPC)

-

Maturation: Once the addition is complete, remove the cooling jacket and allow the reaction mixture to naturally warm to ambient temperature (20–25 °C). Stir for 2 hours.

-

IPC Check (Self-Validation): Withdraw a 0.5 mL aliquot, dilute with acetonitrile, and analyze via HPLC.

-

Pass Criteria: 2-cyanobenzenesulfonyl chloride peak is < 1.0% AUC.

-

Fail Criteria: If > 1.0%, add an additional 0.05 eq of tert-butylamine and stir for 1 hour before re-testing.

-

Phase 3: Workup and Isolation

-

Acidic Quench: Charge 1N HCl (5.0 L) to the reactor and stir vigorously for 15 minutes. Allow the phases to separate for 20 minutes.

-

Causality: This step protonates unreacted tert-butylamine and TEA, partitioning them entirely into the aqueous layer as highly soluble hydrochloride salts.

-

-

Phase Separation: Drain the lower organic phase (product-rich) into a holding vessel. Discard the upper aqueous phase.

-

Washing: Return the organic phase to the reactor. Wash sequentially with deionized water (5.0 L) and saturated aqueous NaCl (brine, 5.0 L).

-

Solvent Swap & Crystallization: Transfer the organic phase to a distillation apparatus. Distill off the DCM under reduced pressure while continuously feeding a mixture of Ethyl Acetate/Heptane (1:4 ratio, 8.0 L total) to maintain constant volume.

-

Isolation: Cool the resulting slurry to 0–5 °C and age for 2 hours. Filter the white crystalline solid via a Nutsche filter. Wash the filter cake with cold heptane (2.0 L).

-

Drying: Dry the product in a vacuum oven at 45 °C until constant weight is achieved and moisture is < 0.5% by Karl Fischer titration.

References

-

WO 2006/056433 A2 - 2-cyano-3-(halo)alkoxy-benzenesulfonamide compounds and their use as pesticides. Details the foundational reaction conditions for reacting 2-cyanobenzenesulfonyl halides with primary amines in inert solvents. 2

-

WO 2019/125185 A1 - Quinoline sulfonamide compounds and their use as antibacterial agents. Provides authoritative, modern protocols for the coupling of 2-cyanobenzenesulfonyl chloride with amines using triethylamine and dichloromethane. 1

Sources

The Strategic Application of N-(tert-butyl)-2-cyanobenzenesulfonamide in Modern Medicinal Chemistry: A Guide for Researchers

The sulfonamide functional group is a cornerstone of medicinal chemistry, integral to the structure of numerous antibacterial, antiviral, and anticancer agents.[1] Its enduring prevalence in drug design is a testament to its favorable physicochemical properties, which facilitate strong interactions with protein targets. When strategically substituted, the benzenesulfonamide scaffold offers a versatile platform for developing novel therapeutics. This guide focuses on N-(tert-butyl)-2-cyanobenzenesulfonamide, a compound that, while not extensively documented as a final drug product, represents a highly valuable building block and a lead structure for fragment-based drug design (FBDD).

The incorporation of a tert-butyl group can enhance metabolic stability and introduce specific steric interactions within a binding pocket, while the ortho-cyano group provides a key site for chemical modification or can act as a hydrogen bond acceptor.[2] This document serves as a comprehensive application note and protocol guide for researchers, scientists, and drug development professionals exploring the utility of N-(tert-butyl)-2-cyanobenzenesulfonamide in their discovery programs.

I. Physicochemical Profile and Synthetic Strategy

Understanding the core characteristics of a molecule is fundamental to its application. The properties of N-(tert-butyl)-2-cyanobenzenesulfonamide make it an attractive starting point for library synthesis.

| Property | Estimated Value | Significance in Drug Discovery |

| Molecular Formula | C₁₀H₁₂N₂O₂S | Provides the basis for molecular weight and elemental analysis.[3] |

| Molecular Weight | 224.28 g/mol | Falls within the typical range for fragment-based drug discovery. |

| LogP | ~2.5 (estimated) | Indicates good lipophilicity for membrane permeability. |

| pKa (Sulfonamide N-H) | ~9-10 (estimated) | The sulfonamide proton is weakly acidic, allowing for specific interactions. |

| Hydrogen Bond Donors | 1 | The N-H group of the sulfonamide. |

| Hydrogen Bond Acceptors | 3 | The two oxygen atoms of the sulfonyl group and the nitrogen of the cyano group. |

Proposed Synthesis Protocol: Synthesis of N-(tert-butyl)-2-cyanobenzenesulfonamide

The most direct and reliable method for synthesizing N-substituted sulfonamides is the reaction of a sulfonyl chloride with a primary amine. This protocol outlines the synthesis from commercially available 2-cyanobenzenesulfonyl chloride and tert-butylamine.

Workflow for Synthesis

Caption: Synthetic workflow for N-(tert-butyl)-2-cyanobenzenesulfonamide.

Materials:

-

2-Cyanobenzenesulfonyl chloride

-

tert-Butylamine

-

Triethylamine (or another non-nucleophilic base)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-cyanobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.

-

Addition of Base and Amine: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) followed by the dropwise addition of tert-butylamine (1.1 eq). Rationale: The base is crucial to neutralize the HCl generated during the reaction, driving it to completion.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl, water, and brine. Rationale: The acid wash removes excess amine and base, while the water and brine washes remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel using a suitable gradient of hexanes and ethyl acetate to yield the pure N-(tert-butyl)-2-cyanobenzenesulfonamide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).